1-Iodoisoquinolin-5-amine
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Overview
Description
1-Iodoisoquinolin-5-amine is a chemical compound with the molecular formula C₉H₇IN₂. It is a derivative of isoquinoline, a heterocyclic aromatic organic compound. Isoquinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry .
Preparation Methods
The synthesis of 1-Iodoisoquinolin-5-amine can be achieved through various synthetic routes. One common method involves the iodination of isoquinolin-5-amine. This process typically uses iodine and a suitable oxidizing agent under controlled conditions to introduce the iodine atom at the desired position on the isoquinoline ring . Another approach involves the use of metal catalysts, such as copper or palladium, to facilitate the iodination reaction . Industrial production methods may involve large-scale batch reactions with optimized conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
1-Iodoisoquinolin-5-amine undergoes several types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form various oxidation products.
Reduction Reactions: Reduction of this compound can lead to the formation of isoquinolin-5-amine or other reduced derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield 5-azidoisoquinoline, while oxidation with potassium permanganate can produce 5-nitroisoquinoline .
Scientific Research Applications
1-Iodoisoquinolin-5-amine has several applications in scientific research, including:
Medicinal Chemistry: It is used as a building block for the synthesis of various bioactive molecules, including potential drug candidates for the treatment of cancer, infectious diseases, and neurological disorders.
Biological Studies: The compound is used in the study of enzyme inhibitors and receptor ligands, helping to elucidate the mechanisms of action of various biological targets.
Industrial Applications: It is employed in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Iodoisoquinolin-5-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The iodine atom can participate in halogen bonding, which enhances the binding affinity of the compound to its target . This interaction can modulate the activity of the target protein, leading to various biological effects. For example, the compound may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access .
Comparison with Similar Compounds
1-Iodoisoquinolin-5-amine can be compared with other isoquinoline derivatives, such as:
Isoquinolin-5-amine: Lacks the iodine atom, resulting in different chemical reactivity and biological activity.
5-Bromoisoquinoline: Contains a bromine atom instead of iodine, leading to variations in halogen bonding and reactivity.
5-Nitroisoquinoline: Contains a nitro group, which significantly alters its electronic properties and reactivity compared to this compound.
The uniqueness of this compound lies in its iodine atom, which imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
1260759-47-4 |
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Molecular Formula |
C9H7IN2 |
Molecular Weight |
270.07 g/mol |
IUPAC Name |
1-iodoisoquinolin-5-amine |
InChI |
InChI=1S/C9H7IN2/c10-9-7-2-1-3-8(11)6(7)4-5-12-9/h1-5H,11H2 |
InChI Key |
SYOJRWLCEOHSFI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CN=C2I)C(=C1)N |
Origin of Product |
United States |
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